molecular formula C20H21NO B1359660 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone CAS No. 898749-04-7

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Cat. No.: B1359660
CAS No.: 898749-04-7
M. Wt: 291.4 g/mol
InChI Key: BNQZNEOLBQJIMS-UHFFFAOYSA-N
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Description

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone is a synthetic organic compound that belongs to the class of ketones.

Preparation Methods

The synthesis of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone involves a multistep process. One common method includes the reaction of bis(2,4-dimethylphenyl)methanone with 2,5-dihydro-1H-pyrrole-1-carbaldehyde. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone has shown potential as a lead compound for the development of new drugs. Its applications in scientific research include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone can be compared with other similar compounds, such as:

    Indole derivatives: Known for their diverse biological activities and applications in medicinal chemistry

    Pyrazole derivatives: Widely used in medicinal chemistry and drug discovery due to their pharmacological properties.

Properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQZNEOLBQJIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643488
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898749-04-7
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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